Reactive orange 12

描述

Reactive orange 12 is a reactive anionic dye commonly used in various industries, including textiles, paper, rubber, food coloring, and cosmetics. It is known for its bright orange color and ability to form covalent bonds with substrates, making it highly effective for dyeing cellulosic textiles. it is also associated with environmental and health concerns due to its toxicity and potential carcinogenicity .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of reactive orange 12 involves several steps, including the condensation of specific compounds. One common method involves the use of a formula (II) compound and J acid, followed by a condensation reaction . The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes the use of advanced reactors and continuous monitoring to maintain consistent quality. The dye is then purified and formulated for various applications .

化学反应分析

Hydrolysis Reaction

The dye undergoes hydrolysis in aqueous alkaline conditions, critical for covalent bonding with cellulose:

Hydrolysis at pH 10–12 activates the triazine ring, enabling nucleophilic substitution with hydroxyl groups in cellulose. Excessive hydrolysis (>60 mins) reduces dye fixation efficiency by 30–40% .

Covalent Bonding with Cellulose

The activated dye forms stable ether bonds with cellulose fibers:

Key factors influencing bonding efficiency:

-

Temperature: Optimal at 60–80°C (90% fixation)

Adsorption Mechanisms in Wastewater Treatment

This compound interacts with adsorbents like CaFe₂O₄ nanoparticles via:

Electrostatic Interactions

-

At pH 2, protonated CaFe₂O₄ surface (+38.2 mV zeta potential) attracts anionic RO12 sulfonate groups .

-

Adsorption capacity: 276.92 mg/g (Langmuir model, R²=0.997) .

Chemisorption Kinetics

Experimental data fit pseudo-second-order model (R²=0.988–0.994) :

| Parameter | 20 mg/L | 40 mg/L | 60 mg/L | 80 mg/L |

|---|---|---|---|---|

| qₑ (mg/g) | 19.81 | 39.34 | 58.26 | 75.32 |

| k₂ (g/mg·min) | 8.65×10⁻³ | 2.40×10⁻³ | 0.81×10⁻³ | 0.34×10⁻³ |

pH-Dependent Solubility

This compound exhibits variable solubility:

Degradation Under Oxidative Conditions

Advanced oxidation processes (AOPs) degrade RO12 via hydroxyl radical (- OH) attack:

Neural Network Modeling of Adsorption

A 4–7–1 artificial neural network (ANN) accurately predicts RO12 removal (%) :

| Input Parameter | Relative Importance |

|---|---|

| pH | 42% |

| Adsorbent dose | 27% |

| Initial concentration | 22% |

| Contact time | 9% |

科学研究应用

Textile Dyeing and Printing

Reactive Orange 12 is primarily utilized in the textile industry due to its vibrant color and strong bonding properties with fabrics. It is effective on a variety of materials, including:

- Cotton

- Hemp

- Silk

- Viscose

- Nylon

The dye is known for its excellent wash and light fastness, making it suitable for both dyeing and printing processes. The methods employed include roll dyeing and knot dyeing, which enhance the versatility of RO12 in textile applications .

Environmental Remediation

The presence of synthetic dyes like RO12 in wastewater poses significant environmental challenges. Various studies have focused on methods to remove or decolorize RO12 from contaminated water sources. Key approaches include:

Adsorption Techniques

Adsorption using different materials has shown promise in removing RO12 from aqueous solutions:

- CaFe₂O₄ Nanoparticles : A study demonstrated that these nanoparticles could achieve a maximum removal rate of 77% at a pH of 2.0, with an adsorption capacity of 276.92 mg/g. The adsorption process followed the Langmuir isotherm model, indicating monolayer adsorption behavior .

- Eggshells : Research indicated that discarded eggshells could effectively adsorb RO12, achieving significant removal rates across varying pH levels, with optimal performance at elevated temperatures (55°C) .

Sonoelectrochemical Processes

A novel approach involving sonoelectrochemical methods has been explored for the decolorization of RO12. This technique utilizes ultrasound waves to enhance the degradation of the dye, achieving up to 97% decolorization within 90 minutes under optimized conditions .

Analytical Chemistry Applications

This compound is also employed as a model compound in analytical chemistry for studying various degradation mechanisms and adsorption processes. It serves as a benchmark for evaluating the efficiency of new adsorbents and degradation methods due to its well-characterized properties.

Case Studies

作用机制

The mechanism of action of reactive orange 12 involves its ability to form covalent bonds with substrates, particularly cellulosic fibers. This is facilitated by the presence of reactive groups in its molecular structure, which can undergo nucleophilic substitution or addition reactions. The dye’s interaction with substrates is often driven by electrostatic interactions and hydrogen bonding .

相似化合物的比较

Similar Compounds

Reactive orange 16: Another reactive azo dye with similar applications in the textile industry.

Reactive red 120: A reactive dye used for similar purposes but with different chromophore groups, leading to variations in color and reactivity.

Uniqueness

Reactive orange 12 is unique due to its specific molecular structure, which provides it with distinct reactivity and binding properties. Its ability to form strong covalent bonds with substrates makes it highly effective for dyeing applications, while its bright orange color is particularly desirable in various industries .

生物活性

Reactive Orange 12 (RO12) is an azo dye commonly used in textile dyeing processes. Its biological activity, particularly in terms of environmental impact and potential biodegradation, has garnered attention due to its hazardous nature and persistence in ecosystems. This article provides a comprehensive overview of the biological activity of RO12, focusing on its degradation mechanisms, toxicity, and case studies highlighting various biodegradation methods.

Overview of this compound

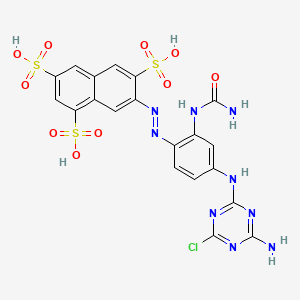

- Chemical Structure : RO12 is characterized as an azo dye, containing the functional group -N=N-, which contributes to its vibrant color but also poses environmental risks.

- Usage : Predominantly used in the textile industry, RO12 can contaminate water sources through industrial effluents.

Toxicity and Environmental Impact

Azo dyes like RO12 are known for their potential carcinogenic and mutagenic effects on living organisms. The persistence of these compounds in the environment raises concerns about their long-term ecological impact. Studies have indicated that intermediates produced during the degradation of azo dyes can also exhibit toxic properties, necessitating effective treatment methods to mitigate these risks.

Biodegradation Mechanisms

Biodegradation of RO12 can occur through various biological processes involving microorganisms, particularly bacteria and fungi. The following sections detail specific case studies and findings related to the biodegradation of RO12.

Case Study 1: Marine Actinobacteria

A study evaluated the decolorization capabilities of marine actinobacteria on various azo dyes, including RO12. The isolate Nocardiopsis sp. demonstrated significant decolorization potential:

- Decolorization Rate : Achieved 85.6% decolorization of RO16 (similar structure) within 24 hours.

- Optimal Conditions : pH 8, temperature 35°C, and a dye concentration of 50 mg/L were found to be optimal for decolorization .

Case Study 2: Sonoelectrochemical Treatment

Research on the sonoelectrochemical degradation of Reactive Orange 122 (RO122), a structurally similar compound to RO12, revealed insights applicable to RO12:

- Decolorization Efficiency : Up to 99% decolorization was achieved using hydrogen peroxide within 90 minutes.

- Toxicity Assessment : Post-treatment microbial toxicity tests indicated reduced toxicity compared to untreated solutions .

Case Study 3: Streptomyces Species

The effectiveness of Streptomyces albidoflavus in degrading azo dyes was examined:

- Performance : Achieved up to 60.74% decolorization of RO122 over five days at a concentration of 0.3 g/L.

- Analytical Techniques Used : Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) confirmed the breakdown products were less toxic than the original dye .

Comparative Analysis of Biodegradation Methods

| Method | Decolorization Rate | Time Required | Toxicity Reduction |

|---|---|---|---|

| Marine Actinobacteria | 85.6% | 24 hours | Yes |

| Sonoelectrochemical | Up to 99% | 90 minutes | Yes |

| Streptomyces Species | Up to 60.74% | 5 days | Yes |

属性

IUPAC Name |

7-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN9O10S3/c21-17-26-18(22)28-20(27-17)24-9-1-2-12(13(5-9)25-19(23)31)29-30-14-7-11-8(4-16(14)43(38,39)40)3-10(41(32,33)34)6-15(11)42(35,36)37/h1-7H,(H3,23,25,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H3,22,24,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPPLTJOYVDEIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)NC(=O)N)N=NC3=CC4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN9O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70867869 | |

| Record name | 7-[2-[2-[(Aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]-1,3,6-naphthalenetrisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

674.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35642-64-9 | |

| Record name | 7-[2-[2-[(Aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]-1,3,6-naphthalenetrisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35642-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-((2-((Aminocarbonyl)amino)-4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035642649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[2-[2-[(Aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]-1,3,6-naphthalenetrisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]naphthalene-1,3,6-trisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。